molecular formula C18H13Cl2N3O4S2 B250891 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

Cat. No. B250891
M. Wt: 470.4 g/mol
InChI Key: HANYZPXUAIZHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide, also known as DCPTA, is a chemical compound that has been studied for its potential applications in scientific research. DCPTA is a furan derivative that has been synthesized through a variety of methods, and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide has been found to selectively activate a subtype of glutamate receptor known as mGluR5, which has been implicated in a range of neurological disorders. In cancer research, 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide has been found to inhibit the growth of cancer cells, potentially through its effects on the mGluR5 receptor. In immunology, 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide has been found to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune diseases.

Mechanism of Action

5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide acts as a selective agonist for the mGluR5 receptor, which is a type of glutamate receptor found in the central nervous system. Activation of mGluR5 has been linked to a range of physiological processes, including synaptic plasticity, learning and memory, and pain perception. 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide has been found to selectively activate mGluR5, leading to a range of downstream effects including the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the inhibition of cancer cell growth. In neuroscience, 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide has been found to enhance long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. In cancer research, 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide has been found to inhibit the growth of cancer cells, potentially through its effects on the mGluR5 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for the precise modulation of this receptor without affecting other glutamate receptors. However, one limitation of using 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide is its potential toxicity, which can limit its use in vivo. Additionally, the effects of 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide on other physiological processes outside of the central nervous system are not well understood, which may limit its potential applications in other research fields.

Future Directions

There are several future directions for research on 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide, including the development of more selective and potent agonists for the mGluR5 receptor, the investigation of 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide's effects on other physiological processes, and the exploration of 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide's potential applications in the treatment of neurological disorders, cancer, and autoimmune diseases. Additionally, the development of novel methods for synthesizing 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide may enable more efficient and cost-effective production of this compound for research purposes.

Synthesis Methods

5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide can be synthesized through a variety of methods, including the reaction of 5-(2,5-dichlorophenyl)furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate can then be reacted with 4-aminobenzenesulfonamide and potassium thiocyanate to form 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide. Other methods for synthesizing 5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide have also been reported, including the use of palladium-catalyzed cross-coupling reactions.

properties

Molecular Formula

C18H13Cl2N3O4S2

Molecular Weight

470.4 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H13Cl2N3O4S2/c19-10-1-6-14(20)13(9-10)15-7-8-16(27-15)17(24)23-18(28)22-11-2-4-12(5-3-11)29(21,25)26/h1-9H,(H2,21,25,26)(H2,22,23,24,28)

InChI Key

HANYZPXUAIZHCM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.